(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Catalog No.
S2710952
CAS No.
839702-44-2
M.F
C24H20N6OS
M. Wt
440.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene...

CAS Number

839702-44-2

Product Name

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide

Molecular Formula

C24H20N6OS

Molecular Weight

440.53

InChI

InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+

InChI Key

VGSCWXAIOLMZAM-JFLMPSFJSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N

solubility

not available

While there is no scientific literature explicitly mentioning this specific molecule, a search of scientific databases reveals research on similar compounds with the pyrrolo[2,3-b]quinoxaline core. These studies suggest potential applications in areas such as:

  • Antimicrobial activity: Some pyrrolo[2,3-b]quinoxaline derivatives have exhibited promising antibacterial and antifungal properties. [, ]
  • Anticancer activity: Certain studies have explored the antitumor potential of pyrrolo[2,3-b]quinoxaline derivatives. []

The compound (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule characterized by its unique structural features. It incorporates a pyrroloquinoxaline core, which is a bicyclic system that includes both a pyrrole and a quinoxaline moiety. The presence of the thiophene ring and the phenethyl group further enhances its structural diversity. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for drug development.

There is no scientific literature available on the mechanism of action of this specific molecule.

Due to the lack of research, no information is available on potential safety hazards or toxicological properties.

Future Research Directions

  • Synthesis and characterization of the molecule.
  • Investigation of its biological activity using relevant in vitro and in vivo assays.
  • Computational modeling to predict potential interactions with biological targets.
Typical of amines and carboxamides. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The thiophen-2-ylmethylene group can participate in condensation reactions, forming imines or related structures.
  • Hydrolysis: The carboxamide functionality can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

These reactions are pivotal in modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies suggest that compounds with similar structural features to (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit various biological activities:

  • Anticancer Activity: Many pyrroloquinoxaline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds containing thiophene and quinoxaline rings often demonstrate antimicrobial effects against various pathogens.
  • Enzyme Inhibition: Some derivatives may act as inhibitors of specific enzymes involved in disease pathways, making them potential leads for therapeutic agents.

The exact biological profile of this specific compound requires further investigation through in vitro and in vivo studies.

Synthesis of (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves several steps:

  • Formation of the Pyrroloquinoxaline Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminoanilines and α,β-unsaturated carbonyl compounds.
  • Introduction of the Thiophene Group: This may involve the use of thiophene derivatives that are reacted under conditions favorable for nucleophilic substitution or condensation.
  • Amidation: The final step involves coupling the amine with an appropriate carboxylic acid derivative to form the carboxamide linkage.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: For studying biological pathways involving enzyme inhibition or receptor modulation.
  • Material Science: Potential applications in organic electronics or photonic devices due to its unique electronic properties.

Interaction studies are crucial for understanding how (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Molecular Docking Studies: Computational modeling to predict how the compound fits into active sites of target proteins.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cell membranes and its subsequent effects on cellular processes.

Such studies are essential for elucidating the mechanism of action and optimizing the pharmacological properties of the compound.

Several compounds share structural similarities with (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-N-(5-(thiophen-2-thiol))Contains fluorophenyl and thiol groupsAnticancer activity
6-AminoquinoxalineSimple quinoxaline structureAntimicrobial properties
5-(Thiophen-2-carbonyl)-1H-pyrroleIncorporates thiophene and pyrrolePotential anti-inflammatory effects

Uniqueness

The uniqueness of (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of multiple bioactive motifs—pyrroloquinoxaline, thiophene, and phenethyl groups—allowing for diverse interactions within biological systems. This structural complexity may lead to enhanced potency and selectivity compared to simpler analogs.

XLogP3

4.9

Dates

Last modified: 08-16-2023

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